

An In-depth Technical Guide to the Physicochemical Properties of Substituted 8-Hydroxyquinolines

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Compound of Interest

Compound Name: 5,7-Dimethyl-8-hydroxyquinoline

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For Researchers, Scientists, and Drug Development Professionals

Substituted 8-hydroxyquinolines (8-HQs) represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.^[1] These activities, which include antimicrobial, anticancer, neuroprotective, and anti-inflammatory effects, are intrinsically linked to their physicochemical properties.^{[2][3][4][5]} This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

The 8-hydroxyquinoline moiety is a bicyclic compound composed of a pyridine ring fused to a phenol.^[2] The proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines potent monoprotic bidentate chelating agents, capable of forming stable complexes with a variety of metal ions.^{[2][3][4]} This chelation ability is central to many of their biological functions. Understanding the fundamental physicochemical characteristics—namely pKa, lipophilicity (logP), solubility, and melting point—is critical for designing novel 8-HQ derivatives with desired therapeutic profiles.

Core Physicochemical Properties

The electronic and steric effects of substituents on the 8-HQ ring system can profoundly alter its physicochemical properties, thereby influencing its absorption, distribution, metabolism, and

excretion (ADME) profile and its interaction with biological targets.

1.1 Acidity and Basicity (pKa)

The 8-hydroxyquinoline scaffold possesses both a weakly acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen atom. Consequently, it has two distinct pKa values. The pKa of the hydroxyl group is approximately 9.9 in aqueous solution.^[6] The introduction of electron-withdrawing or electron-donating substituents can significantly alter these pKa values, which in turn affects the compound's ionization state at physiological pH and its ability to chelate metals.

1.2 Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its pharmacokinetic behavior.^[7] It influences solubility, membrane permeability, plasma protein binding, and volume of distribution.^[7] The octanol-water partition coefficient, expressed as its logarithm (logP), is the standard measure of lipophilicity.^{[7][8]} A positive logP value indicates greater lipophilicity, while a negative value signifies higher hydrophilicity.^[8] For 8-hydroxyquinoline itself, the logP is approximately 1.85.^{[9][10]}

1.3 Solubility

Aqueous solubility is a crucial property for drug candidates, as poor solubility can lead to low bioavailability and unreliable results in biological assays.^{[11][12]} 8-hydroxyquinoline is sparingly soluble in water but soluble in various organic solvents like ethanol, acetone, and chloroform, as well as in acids and alkalis.^{[10][13][14]} The solubility of substituted derivatives is highly dependent on the nature of the substituent, the pH of the medium, and the compound's crystalline structure.^{[14][15]} For instance, the presence of a sulfonated group can greatly increase water solubility.^[1]

1.4 Melting Point

The melting point is the temperature at which a solid transitions to a liquid.^[16] For a pure crystalline compound, the melting point is a sharp, characteristic value that serves as an important indicator of purity.^[17] Impurities typically cause a depression and broadening of the melting point range.^[18] The melting point of the parent 8-hydroxyquinoline is in the range of 70-76°C (158-169°F).^{[6][9][10][13][14][19]}

Data Presentation: Physicochemical Properties

The following tables summarize key quantitative data for 8-hydroxyquinoline and select derivatives.

Table 1: Physicochemical Properties of 8-Hydroxyquinoline (Parent Compound)

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO	[6][19]
Molar Mass	145.16 g/mol	[6][19]
Melting Point	70-76 °C	[6][9][10][13][14][19]
Boiling Point	267-276 °C	[6][9][10]
pKa (hydroxyl group)	~9.9	[6]
pKa (protonated N)	~5.0	[9][10][13]
logP	1.85	[9][10]
Aqueous Solubility	0.56 g/L	[9][10]

Table 2: pKa1 Constants of Selected Substituted 8-Hydroxyquinolines

Substituent	pKa1 (Phenolic OH) in Dioxane-Water	Source
None (8-HQ)	11.16	[20]
5-NO ₂	9.71	[20]
5-Cl	10.13	[20]
5-CH ₃	11.41	[20]
5,7-di-Cl	9.38	[20]
5,7-di-I	9.53	[20]
5,7-di-NO ₂	7.39	[20]

Note: Data from dioxane-water solutions illustrate the relative electronic effects of substituents.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible physicochemical data.

3.1 Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the resulting titration curve.[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Apparatus: Calibrated pH meter with electrode, magnetic stirrer, burette.
- Reagents: 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (to maintain constant ionic strength), high-purity water, and the test compound.
- Procedure:
 - Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[\[21\]](#)
 - Prepare a sample solution of the test compound (e.g., 1 mM) in water or a suitable co-solvent.[\[21\]](#)
 - Add KCl solution to maintain a constant ionic strength.[\[21\]](#)
 - Purge the solution with nitrogen to remove dissolved CO₂.[\[21\]](#)
 - Place the solution in a jacketed vessel on a magnetic stirrer and immerse the pH electrode.
 - For determining the pKa of the phenolic group, titrate with 0.1 M NaOH. For the pyridine nitrogen, titrate with 0.1 M HCl.
 - Add the titrant in small, precise increments, recording the pH after each addition has stabilized.[\[21\]](#)

- Continue the titration until the pH change becomes minimal.
- Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[\[24\]](#)
- Perform at least three replicate titrations to ensure reliability.[\[21\]](#)

3.2 Determination of logP by the Shake-Flask Method

This is the "gold standard" method for logP determination, involving the direct measurement of a compound's concentration in equilibrated n-octanol and water phases.[\[7\]](#)[\[25\]](#)

- Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).
- Reagents: High-purity n-octanol, high-purity water (or pH 7.4 buffer for logD), test compound.
- Procedure:
 - Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.
 - Prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble).
 - Add a known volume of the stock solution to a vial containing known volumes of both pre-saturated n-octanol and water.
 - Seal the vial and shake it for a set period (e.g., 1-2 hours) to allow partitioning equilibrium to be reached.[\[7\]](#)
 - Centrifuge the vial to ensure complete separation of the two phases.
 - Carefully withdraw an aliquot from each phase.
 - Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy).

- Calculate logP using the formula: $\text{LogP} = \log_{10} ([\text{concentration in octanol}] / [\text{concentration in water}])$.[\[8\]](#)

3.3 Determination of Thermodynamic Solubility by the Shake-Flask Method

This method measures the equilibrium concentration of a compound in a saturated solution, providing its true or thermodynamic solubility.[\[12\]](#)

- Apparatus: Vials with screw caps, orbital shaker or rotator in a temperature-controlled environment, filtration or centrifugation system, analytical instrument for quantification.
- Reagents: Buffer solution (e.g., phosphate-buffered saline, PBS, at a specific pH), solid test compound.
- Procedure:
 - Add an excess amount of the solid compound to a vial containing the buffer solution. This ensures that a saturated solution is formed with excess solid remaining.
 - Seal the vials and place them on a shaker in a constant temperature incubator (e.g., 25°C or 37°C).
 - Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[\[11\]](#)
 - After incubation, allow the samples to stand to let the excess solid settle.
 - Separate the saturated solution from the undissolved solid by filtration or centrifugation.[\[15\]](#)
 - Carefully take an aliquot of the clear supernatant.
 - Dilute the aliquot if necessary and determine the compound's concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).
 - The measured concentration is the thermodynamic solubility.

3.4 Determination of Melting Point by the Capillary Method

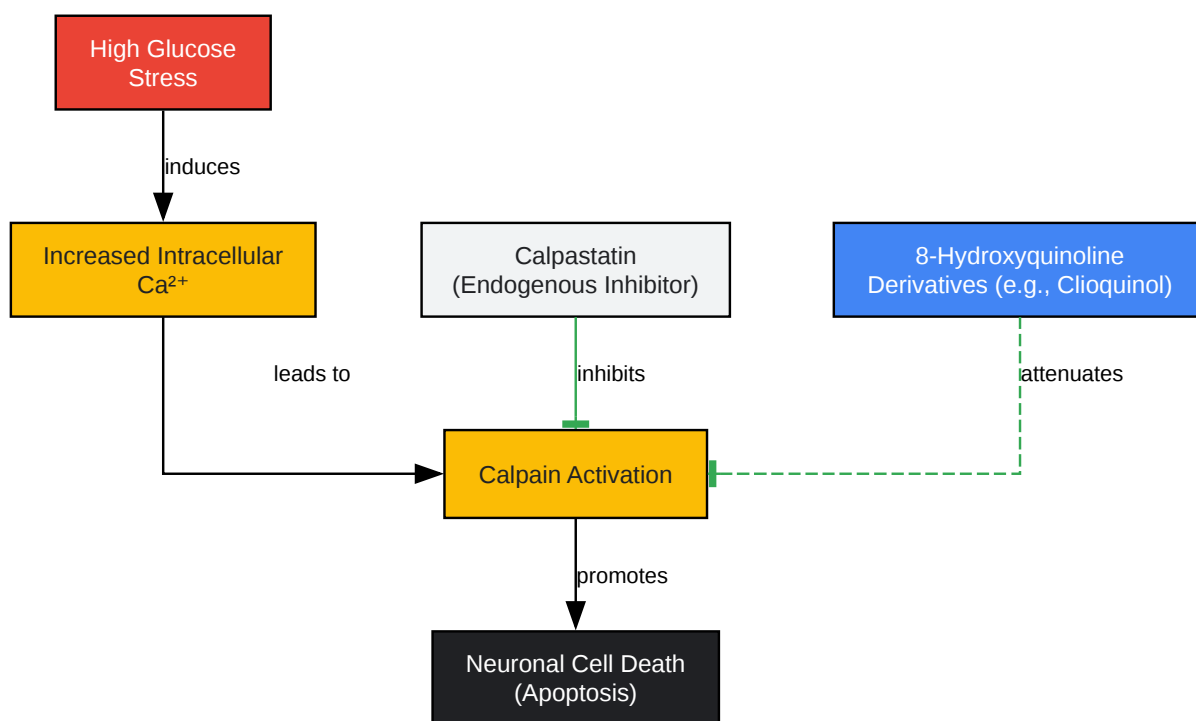
This is the most common and standard technique for determining the melting point of a solid organic compound.^[17]^[26]

- Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), thin-walled capillary tubes.
- Sample Preparation:
 - Ensure the sample is completely dry and finely powdered.^[26]
 - Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.
 - Tap the sealed bottom of the tube on a hard surface to pack the sample tightly into a column of 2-3 mm height.^[17]
- Procedure:
 - Place the capillary tube into the heating block of the melting point apparatus.^[26]
 - For an unknown compound, perform a rapid initial determination by heating quickly to find the approximate melting range.^[18]
 - For an accurate measurement, start with a new sample and heat rapidly to about 15-20°C below the approximate melting point.
 - Then, decrease the heating rate to 1-2°C per minute.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has melted into a clear liquid (T_2).
 - The melting point is reported as the range $T_1 - T_2$.

Visualization of Pathways and Workflows

4.1 Signaling Pathway: Calpain-Calpastatin System

8-hydroxyquinoline derivatives have been shown to ameliorate high glucose-induced toxicity in neuronal cells by affecting the calpain-calpastatin signaling pathway.[27] High intracellular calcium, often a result of cellular stress like hyperglycemia, can lead to the activation of calpains, which are proteases that can trigger cell death.[27]

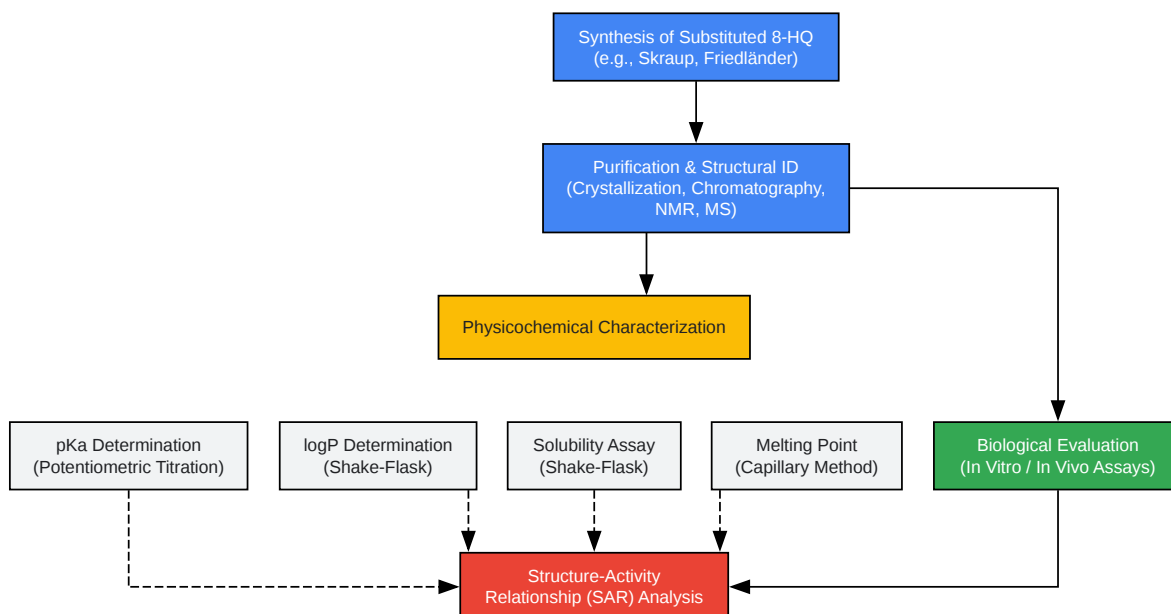


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Caption: Calpain-calpastatin signaling pathway under high glucose stress.

4.2 Experimental Workflow: Synthesis and Characterization of 8-HQ Derivatives

The development of new 8-HQ derivatives follows a logical progression from chemical synthesis to detailed characterization and biological evaluation.



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Caption: General workflow for 8-HQ derivative development.

In summary, the physicochemical properties of substituted 8-hydroxyquinolines are foundational to their function as therapeutic agents and research tools. A thorough characterization of pKa, logP, solubility, and melting point, guided by robust experimental protocols, is indispensable for the rational design and development of novel compounds with optimized efficacy and drug-like properties.

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